1-(3-Fluoro-4-methoxyphenyl)propan-1-ol
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a propanol chain. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reduction of 1-(3-Fluoro-4-methoxyphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol . The reaction typically proceeds under mild conditions at room temperature, yielding the desired alcohol product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(3-Fluoro-4-methoxyphenyl)propan-1-one, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane, 1-(3-Fluoro-4-methoxyphenyl)propane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or other oxidizing agents in solvents like dichloromethane (DCM) or acetic acid.
Reduction: NaBH4 in methanol or ethanol for mild reduction; LiAlH4 in ether for strong reduction.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 1-(3-Fluoro-4-methoxyphenyl)propan-1-one.
Reduction: 1-(3-Fluoro-4-methoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)propan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)propan-1-ol is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group may influence its binding affinity and selectivity towards certain enzymes or receptors, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)propan-1-one: The ketone analog of the compound, which can be synthesized through oxidation.
1-(3-Fluoro-4-methoxyphenyl)propane: The fully reduced analog, synthesized through strong reduction.
3-(4-Methoxyphenyl)propan-1-ol: A similar compound lacking the fluorine atom, which may exhibit different chemical and biological properties.
Uniqueness
1-(3-Fluoro-4-methoxyphenyl)propan-1-ol is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6,9,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBLYVMZUXIIGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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